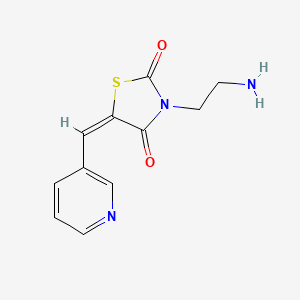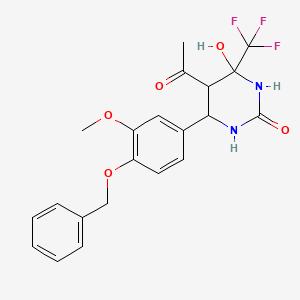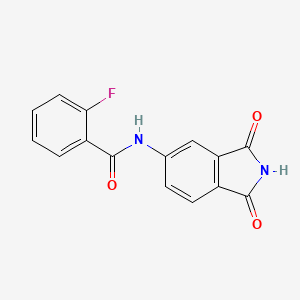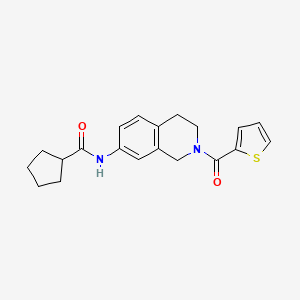![molecular formula C7H12FN3 B2865427 1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine CAS No. 1429418-43-8](/img/structure/B2865427.png)
1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine, also known as FEPMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a pyrazole derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine involves its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and cell survival. This compound has been found to enhance the activity of the sigma-1 receptor, leading to increased calcium release and activation of downstream signaling pathways. This results in a range of effects, including neuroprotection, anti-inflammatory activity, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to have neuroprotective effects against ischemic injury, as well as anti-inflammatory effects in models of neuroinflammation. This compound has also been shown to modulate neurotransmitter release, leading to changes in behavior and mood.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without the confounding effects of other receptors. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine. One area of interest is in the development of new sigma-1 receptor ligands that have improved pharmacokinetic properties and greater selectivity for the receptor. Another area of interest is in the use of this compound as a tool for studying the role of the sigma-1 receptor in various physiological processes. Additionally, this compound may have potential applications in the treatment of various neurological disorders, although further research is needed to determine its efficacy and safety in humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in neuroscience research. Its selective modulation of the sigma-1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
Synthesis Methods
1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine can be synthesized using a multi-step process that involves the reaction of 3-(2-fluoroethyl)pyrazole with N-methylmethanamine. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Scientific Research Applications
1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine has been studied extensively for its potential applications in neuroscience research. It has been found to act as a selective ligand for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to a range of effects that may be useful in the treatment of various neurological disorders.
properties
IUPAC Name |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN3/c1-9-6-7-2-4-10-11(7)5-3-8/h2,4,9H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZZOQDTIVJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NN1CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865345.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2865347.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide](/img/structure/B2865353.png)





![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)
![N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2865362.png)

